Journal Name:Journal of Molecular Modeling
Journal ISSN:1610-2940
IF:2.172
Journal Website:http://www.springerlink.com/content/100529/
Year of Origin:1995
Publisher:Springer Verlag
Number of Articles Per Year:345
Publishing Cycle:Irregular
OA or Not:Not
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-10-15 , DOI:
10.1515/hc-2020-0109
Abstract Emerging bacterial resistance is causing widespread problems for the treatment of various infections. Therefore, the search for antimicrobials is a never-ending task. Hydrazones and quinolines possess a wide variety of biological activities. Herewith, eleven quinoline hydrazone derivatives have been designed, synthesized, characterized and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv. Compounds QH-02, QH-04 and QH-05 were found to be promising compounds with an MIC value of 4 μg/mL against Mtb WT H37Rv. Compounds QH-02, QH-04, QH-05, and QH-11 were also found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli and Staphylococcus aureus. Further, we have carried out experiments to confirm the cytotoxicity of the active compounds and found them to be non-toxic.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-10-15 , DOI:
10.1515/hc-2020-0113
Abstract In this present study, a new axially bis-4-tritylphenoxy substituted silicon phthalocyanine compound was synthesized and characterized using infrared, mass, electronic absorption and nuclear magnetic resonance spectroscopy. Fluorescence and absorption spectra studies of the disubstituted silicon phthalocyanine complex were conducted on the chloroform, dimethyl formamide, dimethyl sulfoxide and tetrahydrofuran solutions. The findings of the fluorescence studies demonstrated that the compound has fluorescence spectra in the different solvents. The effects of the substitution with axially bis-4-tritylphenoxy functionalized groups on these parameters were also compared with the previously synthesized axially disubstituted silicon phthalocyanines. These results proved that the compound has different fluorescence properties in the different solvents.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-09-27 , DOI:
10.1515/hc-2020-0112
Abstract Oxidative stress is a causative factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases. Therapeutic antioxidants are promising candidates for preventing and treating conditions in which oxidative stress is a contributing factor. In this study, we report the design, synthesis and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure. The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy. The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay. New phenolic acid-derived compounds with antioxidant activity were identified.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-06-18 , DOI:
10.1515/hc-2019-0103
Abstract 5-Acetoxy- and 5-hydroxyalkanethioamide analogues showed high antibacterial activity against Staphylococcus aureus. Antibacterial thioamides were prepared from 5-alkyl-δ-lactones by amidation, thionation, and subsequent deacetylation. Optically active thioamides with 99% diastereomeric excesses were prepared by diastereomeric resolution using Cbz-L-proline as the resolving agent. Antibacterial thioamides were slowly lactonized by a lipase catalyst. Therefore, these thioamides are potential sustained-release perfume compounds having antibacterial properties.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-03-17 , DOI:
10.1515/hc-2020-0003
Abstract Herein, we report the fluoride anion sensing properties of a commercially available and inexpensive organic compound, isatin, which is found to be a highly selective and sensitive sensor. In naked-eye experiments, by addition of fluoride anions, isatin shows a dramatic color change from pale yellow to violet at room temperature, while the addition of other anions, i.e. C l − , $\mathrm{Cl}^-,$ B r − , I − , C l O 4 − , H 2 P O 4 − a n d P F 6 − , $\mathrm{Br}^-,\mathrm I^-,\mathrm{ClO}_4^-,{\mathrm H}_2\mathrm{PO}_4^-\,\mathrm{and}\,\mathrm{PF}_6^-,$did not induce any colour change. Additionally, recognition and titration studies have also been done through UV/Vis spectroscopy. Isatin displayed a new absorption band at 533 nm after the addition of fluoride anions, which is presumably due to acid-base interaction between isatin and fluoride anions, while other anions did not trigger noticeable spectral changes. The detection limit was observed to be 0.367 ppm. DFT calculations were also performed to further explain the behavior of receptor 1 towards the Fˉ anion. Owing to high sensitivity and selectivity, isatin can be useful in the detection of biologically or environmentally important fluoride anions at very low concentration.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-03-10 , DOI:
10.1515/hc-2020-0002
Abstract Cancer is one of the most common causes of death in the world. Despite the importance of combating cancer in healthcare systems and research centers, toxicity in normal tissues and the low efficiency of anticancer drugs are major problems in chemotherapy. Nowadays the aim of many medical research projects is to discover new safer and more effective anticancer agents. 1,3,4-Thiadiazole compounds are important fragments in medicinal chemistry because of their wide range of biological activities, including anticancer activities. The aim of this study was to determine the capacity of newly synthesized 1,3,4-thiadiazole compounds as chemotherapeutic agents. The structures of the obtained compounds were elucidated using 1H-NMR, 13C-NMR and mass spectrometry. Although the thiadiazole derivatives did not prove to be significantly cytotoxic to the tumour tissue cultures, compound 4i showed activity against the C6 rat brain cancer cell line (IC50 0.097 mM) at the tested concentrations.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-10-18 , DOI:
10.1515/hc-2020-0111
Abstract In this study, some new biscarbazole derivatives were synthesized for the purpose of being used in OLED technologies and related areas. The following compounds: {1,2-bis(2-(3,6-diphenyl-9H-carbazole-9-yl) ethoxy)ethane (C-1), bis[2-(2-(3,6- diphenyl-9H-carbazole-9-yl) ethoxy)etyl]ether (C-2), bis[2-(2-(3,6-di(naphthalene-1-yl)-9H-carbazol-9-yl)ethoxy)etyl]ether (C-3) and bis [2-(2-(3,6-di(naphthalene-2-yl)-9H-carbazol-9-yl)ethoxy) ethyl]ether (C-4) were synthesized by Suzuki-Miyaura Cross Coupling reactions. The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS. The maximum product yields of 81.6% were obtained for C-4 biscarbazole derivatives. The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques. The emissions were observed at green and yellow-red color spectral bands. By applying Gaussian fitting to the measured spectra, the superposition of the broad peaks was deconvoluted into two peaks. The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-03-10 , DOI:
10.1515/hc-2020-0006
Abstract We have developed a new effective route for obtaining (E)-vinyl-substituted silatranes via ruthenium-catalyzed silylative coupling of 1-allylsilatrane with olefins. Experimental research allowed us also to propose the mechanism of the process based on stoichiometric reactions.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2021-01-01 , DOI:
10.1515/hc-2020-0120
Three different reactions were explored leading to the synthesis of various benzofurans. All reactions took place under AcOH catalysis in a one-pot manner. As a result, benzoquinone derivatives underwent heteroannulation with either itself or cyclohexanones to produce furanylidene-benzofuran or benzofuran structures, respectively.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2022-01-01 , DOI:
10.1515/hc-2022-0006
Abstract In this article, for the first time, N,N,N-triethyl-3-iodopropan-1-aminium triiodide [N2223I] [I3] was synthesized and utilized as both a reagent and a solvent in combination with H2O2 (35%) to convert aromatic compounds into their corresponding iodo derivatives. The iodination was accomplished in the absence of organic solvents, and in most instances, water was the sole extraction solvent used. The consumed reagent N,N,N-triethyl-3-iodopropan-1-aminium iodide was comfortably recycled.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.70 | 54 | Science Citation Index Expanded | Not |
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